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Introduction:

The advent of CRISPR-Cas9 technology has opened unprecedented avenues for therapeutic
gene editing. However, the efficient and safe in vivo delivery of CRISPR components remains a
critical challenge. Lipid nanoparticles (LNPs) have emerged as a leading non-viral platform for
nucleic acid delivery, offering advantages such as low immunogenicity, high payload capacity,
and amenability to large-scale manufacturing.[1][2] This document details the application and
protocols for a specialized LNP formulation incorporating the cationic lipid dioctadecyl-
amidoglycyl-spermine (DOGS) for the effective delivery of CRISPR-Cas9 systems.

The DOGS lipid is a synthetic cationic lipid featuring a spermine headgroup, which provides a
high positive charge for efficient complexation with negatively charged nucleic acids like
messenger RNA (mMRNA) and single-guide RNA (sgRNA).[1][3] The dioctadecyl lipid tails
facilitate the formation of stable lipid nanoparticles and their subsequent fusion with endosomal
membranes, a crucial step for cytoplasmic delivery.[4] This application note will guide
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researchers through the formulation, characterization, and application of DOGS-based LNPs
for CRISPR-Cas9 delivery.

Data Presentation: Formulation and Performance
Characteristics

The following tables summarize the key quantitative data for the formulation and performance
of DOGS-LNPs encapsulating Cas9 mRNA and sgRNA.

Table 1: DOGS-LNP Formulation Parameters

Component Molar Ratio (%) Purpose

) Cationic lipid for nucleic acid
DOGS (Dioctadecyl-

) ) 50 complexation and endosomal
amidoglycyl-spermine)

escape.

Helper lipid that promotes the
DOPE (1,2-dioleoyl-sn-glycero- 10 formation of non-bilayer
3-phosphoethanolamine) structures, aiding in

endosomal escape.[5]

Stabilizes the LNP structure
Cholesterol 38.5 and modulates membrane
fluidity.[5]

Polyethylene glycol (PEG)-lipid

conjugate that provides a
DMG-PEG2000 15 hydrophilic shield, increasing

circulation time and preventing

aggregation.[5]

Table 2: Physicochemical Properties of DOGS-LNPs
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Parameter Value Method of Measurement

Dynamic Light Scattering

Mean Patrticle Size (Diameter) 80 - 120 nm
(DLS)

) ) Dynamic Light Scattering
Polydispersity Index (PDI) <0.2

(DLS)
Zeta Potential +30 to +45 mV Laser Doppler Velocimetry
Encapsulation Efficiency (Cas9 )
> 90% RiboGreen Assay
MRNA)
Encapsulation Efficiency i
> 95% RiboGreen Assay

(sgRNA)

Table 3: In Vitro Gene Editing Efficiency in HEK293T Cells

LNP Concentration  Editing Efficiency

Target Gene (nM) (% INDELS) Cell Viability (%)
GFP 10 655 >90
GFP 25 82=x7 > 85
GFP 50 914 >80

Experimental Protocols
Protocol 1: Formulation of DOGS-LNPs for CRISPR-
Cas9 Delivery

This protocol describes the preparation of DOGS-LNPs encapsulating Cas9 mRNA and sgRNA
using a microfluidic mixing method.

Materials:
o Dioctadecyl-amidoglycyl-spermine (DOGS)

e 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
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e Cholesterol

¢ 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]
(DMG-PEG2000)

o Cas9 mRNA

e SgRNA

o Ethanol (anhydrous)

 Citrate buffer (50 mM, pH 4.0)

¢ Phosphate-Buffered Saline (PBS), pH 7.4

o Microfluidic mixing device (e.g., NanoAssemblr™)
Procedure:

e Prepare Lipid Stock Solution:

o Dissolve DOGS, DOPE, cholesterol, and DMG-PEG2000 in ethanol at the desired molar
ratios (50:10:38.5:1.5) to a final total lipid concentration of 20 mg/mL.

e Prepare Nucleic Acid Solution:

o Dilute Cas9 mRNA and sgRNA in 50 mM citrate buffer (pH 4.0). The final concentration
will depend on the desired nucleic acid-to-lipid ratio. A common starting pointis a 1:1
weight ratio of Cas9 mRNA to sgRNA.

e Microfluidic Mixing:
o Set up the microfluidic mixing device according to the manufacturer's instructions.

o Load the lipid-ethanol solution into one syringe and the nucleic acid-buffer solution into
another.

o Set the flow rate ratio of the aqueous to alcoholic phase to 3:1.
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o Initiate mixing at a total flow rate of 4 mL/min. The rapid mixing of the two solutions leads
to the self-assembly of the LNPs.

 Dialysis and Concentration:
o Collect the resulting LNP suspension.

o Dialyze the LNP suspension against PBS (pH 7.4) overnight at 4°C using a dialysis
cassette (10 kDa MWCO) to remove ethanol and exchange the buffer.

o Concentrate the dialyzed LNPs to the desired concentration using a centrifugal filter
device if necessary.

e Characterization:
o Measure the particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS).

o Determine the encapsulation efficiency of the mRNA and sgRNA using a RiboGreen
assay.

Protocol 2: In Vitro Transfection and Gene Editing
Analysis

This protocol outlines the procedure for transfecting mammalian cells with DOGS-LNPs and
assessing the gene editing efficiency.

Materials:

HEK293T cells (or other cell line of interest)

Complete cell culture medium (e.g., DMEM with 10% FBS)

DOGS-LNP-CRISPR formulation

Genomic DNA extraction kit

PCR primers flanking the target site
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» High-fidelity DNA polymerase

e Sanger sequencing or Next-Generation Sequencing (NGS) service
o TIDE or ICE software for indel analysis

Procedure:

e Cell Seeding:

o Seed HEK293T cells in a 24-well plate at a density of 5 x 104 cells per well one day prior
to transfection to achieve 70-80% confluency on the day of transfection.

e Transfection:

o On the day of transfection, replace the old media with fresh, pre-warmed complete culture
medium.

o Add the desired concentration of DOGS-LNP-CRISPR formulation to each well. Gently
swirl the plate to ensure even distribution.

o Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
e Genomic DNA Extraction:

o After incubation, harvest the cells and extract genomic DNA using a commercial kit
according to the manufacturer's protocol.

e PCR Amplification:

o Amplify the genomic region surrounding the target site by PCR using high-fidelity DNA
polymerase and specific primers.

e Gene Editing Analysis:

o Purify the PCR products.
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o Analyze the editing efficiency by Sanger sequencing followed by TIDE (Tracking of Indels
by Decomposition) or ICE (Inference of CRISPR Edits) analysis, or by Next-Generation
Sequencing for more quantitative results.

Visualizations: Pathways and Workflows
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Caption: Experimental workflow for DOGS-LNP formulation and in vitro testing.
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Caption: Cellular uptake and mechanism of action for DOGS-LNP mediated CRISPR delivery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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